2-Aminothiazole-5-carbaldehyde hydrochloride
Overview
Description
“2-Aminothiazole-5-carbaldehyde hydrochloride” is a compound with the molecular formula C4H5ClN2OS . It is also known by other names such as “2-Amino-5-formylthiazole hydrochloride” and "2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride" . The compound has a molecular weight of 164.61 g/mol .
Synthesis Analysis
The synthesis of “this compound” primarily involves the deprotection of thiazole’s N-group or the removal of the N-functional group . A common synthesis method involves reacting thiazole with N-methyl-N-nitroglycine ester under appropriate conditions to deprotect and obtain 2-Aminothiazole-5-carbaldehyde .
Molecular Structure Analysis
The InChI code for the compound is 1S/C4H4N2OS.ClH/c5-4-6-1-3 (2-7)8-4;/h1-2H, (H2,5,6);1H
. The compound’s InChIKey is ODWAZDCUJYHFPL-UHFFFAOYSA-N
. The Canonical SMILES for the compound is C1=C (SC (=N1)N)C=O.Cl
.
Chemical Reactions Analysis
The compound “this compound” is widely used in organic synthesis as a synthetic intermediate . It can be used to synthesize other compounds, such as organic fluorescent dyes and bioactive molecules . It can also serve as a ligand in coordination chemistry, participating in metal ion coordination reactions .
Physical and Chemical Properties Analysis
“this compound” is a colorless to slightly yellow crystalline or powdery solid . It is slightly soluble in water and soluble in organic solvents such as alcohol, ether, and chlorinated hydrocarbons . The compound has weak acidity .
Scientific Research Applications
1. Preparation and Structural Investigation
Gillon et al. (1983) investigated the preparation methods for N,N-disubstituted 2-aminothiazoles. They converted 4-substituted N,N-dimethyl-, N-benzyl-N-methyl-, and N-methyl-N-phenyl-amines by Vilsmeier formylation into 2-amino-5-carbaldehydes and examined their properties using spectroscopy. This research underscores the importance of mesomeric interactions between functional groups in 2-aminothiazole-5-carbaldehydes (Gillon et al., 1983).
2. Chemical Transformations and Derivatives
Borthwick et al. (1974) explored chemical transformations involving 2-Nitrothiazole-5-carbaldehyde oxime. They reported on the dehydration process using trifluoroacetic anhydride or phosgene and propene oxide to produce nitriles. Additionally, they examined the conversion of the oxime into various compounds, illustrating the versatility of 2-aminothiazole derivatives in chemical synthesis (Borthwick et al., 1974).
3. Antiprion Activity
Gallardo-Godoy et al. (2011) focused on 2-aminothiazoles as potential therapeutics for prion diseases. They conducted structure-activity studies to improve potency and physicochemical properties, identifying lead compounds with significant antiprion activity in prion-infected neuroblastoma cell lines (Gallardo-Godoy et al., 2011).
4. Corrosion Inhibition Studies
Hassan et al. (2007) researched the use of triazole derivatives, including aminothiazoles, as inhibitors for mild steel corrosion in acidic environments. This study highlights the potential of 2-aminothiazole derivatives in corrosion control applications (Hassan et al., 2007).
5. Biomedical Research
Das et al. (2016) provided an overview of the 2-aminothiazole core as a pharmacophore in medicinal chemistry and drug discovery. They highlighted its use in developing drugs with anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das et al., 2016).
6. Kinase Inhibition for Therapeutic Applications
Das et al. (2006) explored 2-aminothiazole as a novel kinase inhibitor template, demonstrating its effectiveness against Src family kinases. Their work contributed to the development of dasatinib, a potent pan-Src kinase inhibitor, highlighting the therapeutic potential of 2-aminothiazole derivatives (Das et al., 2006).
7. Enzyme Inhibition and Antioxidant Properties
Gulcin et al. (2017) investigated the inhibitory effects of aminothiazole derivatives on enzymes such as acetylcholinesterase and butyrylcholinesterase, as well as their antioxidant properties. This study emphasizes the biological significance of aminothiazole compounds in enzyme inhibition and their potential as antioxidants (Gulcin et al., 2017).
Mechanism of Action
Target of Action
2-Aminothiazole-5-carbaldehyde hydrochloride is a compound that has been found to have potential therapeutic applications in the field of cancer treatment . The primary targets of this compound are phosphodiesterase type 5 (PDE5) and cyclooxygenase-1 and -2 (COX-1/COX-2) .
Mode of Action
The compound interacts with its targets, PDE5 and COX-1/COX-2, in a unique way. It acts as a regulator of PDE5, exhibiting both inhibitory and enhancing effects . This dual action suggests a distinctive therapeutic role for this compound in conditions such as erectile dysfunction . In addition, it has been found to inhibit the activity of COX-1 and COX-2 enzymes .
Biochemical Pathways
The compound’s interaction with PDE5 and COX-1/COX-2 affects several biochemical pathways. By regulating PDE5, it influences the nitric oxide-cGMP pathway, which plays a crucial role in conditions like erectile dysfunction and certain neurodegenerative diseases . Its inhibitory effect on COX-1 and COX-2 impacts the synthesis of prostaglandins, which are involved in inflammation and pain .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its regulation of PDE5 and inhibition of COX-1/COX-2. This can lead to an increase in cGMP levels, potentially providing neuroprotective and anti-inflammatory effects . Its inhibition of COX-1 and COX-2 can reduce the production of prostaglandins, potentially alleviating inflammation and pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that the compound’s stability and efficacy could be affected by temperature and atmospheric conditions.
Biochemical Analysis
Biochemical Properties
It is known that 2-aminothiazole derivatives have been used as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . This suggests that 2-Aminothiazole-5-carbaldehyde hydrochloride may interact with these enzymes and proteins in biochemical reactions .
Cellular Effects
2-aminothiazole derivatives have been shown to have inhibitory effects on PDE5 and COX-1/COX-2 enzymes . These enzymes play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 2-aminothiazole derivatives can inhibit PDE5 and COX-1/COX-2 enzymes . This suggests that this compound may exert its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Properties
IUPAC Name |
2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWAZDCUJYHFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674221 | |
Record name | 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920313-27-5 | |
Record name | 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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